molecular formula C13H18BrNO4S B345935 [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 898650-92-5

[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B345935
CAS No.: 898650-92-5
M. Wt: 364.26g/mol
InChI Key: LZYKBHJXYSZRDX-UHFFFAOYSA-N
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Description

(4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine is a complex organic compound that features a brominated aromatic ring, a methoxy group, a sulfonyl group, and an oxolan-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 5-methoxy-2-methylphenyl The brominated intermediate is then subjected to sulfonylation using appropriate sulfonyl chloride reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom and methoxy group can also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-methoxyphenyl)sulfonylamine
  • (4-Chloro-5-methoxy-2-methylphenyl)sulfonylamine
  • (4-Bromo-5-methoxyphenyl)sulfonylamine

Uniqueness

(4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the bromine atom and the methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-5-methoxy-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4S/c1-9-6-11(14)12(18-2)7-13(9)20(16,17)15-8-10-4-3-5-19-10/h6-7,10,15H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYKBHJXYSZRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2CCCO2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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